Methyl 3-(piperidin-4-yl)propanoate hydrochloride
Description
Methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS: 167414-87-1) is a piperidine-derived organic compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol. The compound consists of a piperidin-4-yl group linked to a methyl propanoate ester via a three-carbon chain, with a hydrochloride counterion enhancing its stability and solubility in polar solvents. It is strictly designated for research purposes, particularly in medicinal chemistry and drug discovery, where its piperidine core may serve as a pharmacophore for targeting neurological or antimicrobial pathways. The compound is stored at room temperature and typically provided as a 10 mM solution for experimental use.
Properties
IUPAC Name |
methyl 3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXUUZJIMVNVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678339 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167414-87-1 | |
| Record name | Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(piperidin-4-yl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution with Tert-Butyl 4-Fluorobenzoate
A widely cited method involves reacting methyl 3-(piperidin-4-yl)propanoate with tert-butyl 4-fluorobenzoate in N,N-dimethylformamide (DMF) under inert conditions. Potassium carbonate acts as a base, facilitating substitution at 120°C over 16 hours. The reaction yields 31% after purification via NH silica gel column chromatography (hexane:ethyl acetate, 10:1 v/v). Critical parameters include:
| Reactant | Equivalents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl 3-(piperidin-4-yl)propanoate | 1.11 mmol | DMF | 120°C | 16 h | 31% |
| Tert-butyl 4-fluorobenzoate | 1.11 mmol | DMF | - | - | - |
Post-reaction workup includes quenching with saturated sodium bicarbonate, ethyl acetate extraction, and drying with anhydrous sodium sulfate. This method underscores the challenges of low yields in sterically hindered piperidine derivatives, necessitating optimized stoichiometry and prolonged reaction times.
Esterification of 3-(Piperidin-4-yl)Propanoic Acid
While direct synthesis data for the free base is limited in provided sources, analogous protocols suggest esterification of 3-(piperidin-4-yl)propanoic acid with methanol under acidic catalysis. For instance, bioRxiv reports tert-butyl deprotection using trifluoroacetic acid (TFA) in dichloromethane (30% v/v, 2 hours), a step transferable to hydrochloride salt formation. Acidic conditions (e.g., HCl gas in ether) likely protonate the piperidine nitrogen, precipitating the hydrochloride salt.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Formation
Post-synthesis, the free base is treated with hydrochloric acid to yield the hydrochloride salt. A patent detailing analogous piperidine derivatives describes dissolving the free base in ethanol and adding concentrated HCl (1.5 equivalents) to precipitate the hydrochloride. The mixture is stirred at room temperature, filtered, and dried under vacuum. This method ensures high purity (>95%) as validated by NMR and LC-MS.
Chromatographic Purification
Reverse-phase HPLC (5–100% acetonitrile in water) is employed for final purification, particularly when synthesizing derivatives with complex substituents. For Methyl 3-(piperidin-4-yl)propanoate hydrochloride, NH silica gel chromatography (hexane:ethyl acetate) effectively removes unreacted starting materials and byproducts.
Analytical and Physicochemical Data
Stock Solution Preparation
Standardized protocols for laboratory use include:
| Mass (mg) | Volume for 1 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|
| 1 | 4.8147 | 0.4815 |
| 5 | 24.0734 | 2.4073 |
| 10 | 48.1469 | 4.8147 |
Solutions are prepared in DMSO or water, with stability studies recommending storage at -20°C.
Industrial-Scale Synthesis Considerations
Process Optimization
Key challenges include:
-
Low Yields : The 31% yield in the DMF-mediated reaction necessitates solvent screening (e.g., THF or acetonitrile) or microwave-assisted heating to reduce time.
-
Byproduct Formation : Silica gel chromatography remains critical for separating regioisomers, as observed in pyrazolo[4,3-c]pyridine syntheses.
Applications in Pharmaceutical Intermediates
This compound serves as a precursor in kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, bioRxiv documents its use in synthesizing tetrahydro-5H-pyrazolo[4,3-c]pyridine derivatives via carboxamide coupling. The hydrochloride salt’s solubility profile (enhanced in polar solvents) facilitates biorelevant assays .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperidin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Mechanism of Action : This compound primarily acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in synaptic clefts. By inhibiting AChE, it increases acetylcholine levels, which can enhance cholinergic signaling—a mechanism relevant for treating neurodegenerative diseases like Alzheimer’s disease.
Case Studies :
- Neuroprotective Effects : Research by Cheng et al. (2011) indicated that piperidine derivatives could selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), suggesting potential anticancer properties through selective inhibition pathways.
- Anticancer Activity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating promising avenues for cancer therapy.
Synthesis of Peptide Mimetics
The compound is utilized in synthesizing peptide mimetics aimed at improving the stability and bioactivity of peptide-based drugs. Synthetic strategies often involve coupling reactions with amino acids or peptides.
| Synthetic Strategy | Outcome |
|---|---|
| Coupling with amino acids | Enhanced stability and bioactivity of peptide mimetics |
| Protection/deprotection steps | Facilitates synthesis without compromising biological activity |
Environmental Chemistry
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is being investigated for developing environmentally benign synthetic routes that minimize hazardous reagents and solvents. Researchers are optimizing reactions using alternative media such as water or ionic liquids to reduce environmental impact.
Nanotechnology Applications
The piperidine moiety of this compound is studied for its potential to functionalize nanoparticle surfaces, enhancing their interaction with biological systems. Coating nanoparticles with derivatives allows monitoring their interactions with cells and biomolecules through imaging and spectroscopic techniques.
Computational Chemistry and Molecular Modeling
Computational methods are employed to model the interactions of this compound derivatives with biological targets. This aids in the rational design of new compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine and piperazine derivatives are widely explored in pharmaceutical research due to their structural versatility.
Table 1: Structural and Functional Comparison
*Molecular weight inferred from catalog data (MFCD11190019).
Key Findings and Analysis
2,6-Dimethylpiperidine substitution (QY-5181) enhances lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications.
Biological Activity: DMPI and CDFII () demonstrate antibacterial synergy against MRSA, highlighting the role of aromatic systems in antimicrobial activity. In contrast, the target compound lacks such data, suggesting its utility may lie in preclinical scaffold optimization. Pyridinylmethyl and amino substituents () introduce hydrogen-bonding motifs, which could enhance selectivity for enzyme active sites.
Biological Activity
Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure facilitates its role as a pharmacological agent, particularly in the modulation of neurotransmitter systems.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent.
Neuropharmacological Effects
- Cholinergic Modulation : The compound has been shown to enhance cholinergic signaling by interacting with muscarinic receptors, which may contribute to cognitive enhancement and neuroprotection.
- Potential Anticancer Activity : Recent studies indicate that derivatives of piperidine compounds exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .
Antimicrobial Properties
Some studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate this aspect fully. Its structural analogs have shown varying degrees of antibacterial activity against different strains .
Pharmacokinetics
Research into the pharmacokinetics of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding the compound's bioavailability and potential therapeutic window.
Study on Neuroprotective Effects
A study conducted by Cheng et al. (2011) demonstrated that piperidine derivatives could selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target implicated in hormone-dependent tumors. This finding suggests that compounds similar to this compound might also play a role in cancer therapy through selective inhibition pathways .
Anticancer Activity Evaluation
In vitro evaluations have shown that certain piperidine derivatives exhibit cytotoxicity against specific cancer cell lines. For instance, one compound demonstrated better cytotoxic effects than bleomycin in hypopharyngeal tumor models, indicating a promising avenue for further exploration in cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride | Structure | Enhanced bioavailability due to ethoxy group |
| Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate hydrochloride | Structure | Potentially different pharmacokinetics |
| Methyl 3-(piperidin-4-yl)propanoate | Structure | Variability in biological activity |
This table highlights the structural similarities and differences among compounds related to this compound, emphasizing how these variations can influence their biological activities and therapeutic potentials.
Q & A
Q. What are the key steps in synthesizing methyl 3-(piperidin-4-yl)propanoate hydrochloride, and how can purity be ensured?
The synthesis typically involves:
- Step 1 : Condensation of piperidine derivatives with ester precursors under controlled pH and temperature (e.g., 60–80°C in anhydrous conditions).
- Step 2 : Hydrochloride salt formation via acidification with HCl, followed by recrystallization in ethanol/water mixtures to enhance purity.
- Purification : Use reversed-phase HPLC or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the compound. Confirm purity via NMR (e.g., absence of residual solvent peaks) and LC-MS (>95% purity threshold) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture to minimize hydrolysis of the ester group .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators when handling powders to avoid inhalation of aerosols. Use fume hoods for weighing and dissolution steps .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate esterification steps.
- Process Monitoring : Employ in-line FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., unreacted piperidine derivatives) .
Q. What methodologies resolve contradictions in reported biological activities (e.g., acetylcholinesterase inhibition vs. receptor antagonism)?
- Assay Standardization : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch compound variability via QC checks (e.g., elemental analysis).
- Structural Analysis : Perform molecular docking studies to compare binding affinities with acetylcholinesterase (PDB ID 4EY7) vs. muscarinic receptors (e.g., M₁).
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to off-target effects .
Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetics?
- ADME Prediction : Apply tools like SwissADME to forecast bioavailability and blood-brain barrier penetration based on logP (calculated ~1.2) and polar surface area (~45 Ų).
- QSAR Studies : Coralate substituent effects (e.g., halogenation at the phenyl ring) with IC₅₀ values from enzyme inhibition assays to guide synthetic priorities .
Q. What analytical techniques are most effective for characterizing degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative agents (H₂O₂).
- Detection : Use UPLC-PDA to monitor hydrolysis products (e.g., free piperidine or propanoic acid derivatives). Confirm structures via HRMS/MS fragmentation patterns .
Data Interpretation & Experimental Design
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Batch Consistency : Validate compound identity across batches via ¹H/¹³C NMR and XRPD to ensure polymorphic stability.
- Buffer Optimization : Test activity in varying pH buffers (6.5–7.4) to account for protonation state changes in the piperidine moiety .
Q. What strategies mitigate interference from this compound in fluorescence-based cellular assays?
- Background Correction : Pre-scan plates at excitation/emission wavelengths (e.g., 485/535 nm for FITC) to detect autofluorescence.
- Alternative Probes : Switch to luminescence-based assays (e.g., luciferin) or use quenchers to suppress signal interference .
Tables for Key Data
Q. Table 1. Comparative Reactivity of Synthesis Intermediates
| Intermediate | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Piperidine-4-yl ester | DMF | ZnCl₂ | 78 | 92 |
| Hydrochloride salt | Ethanol | – | 85 | 97 |
| Data adapted from multi-step synthesis protocols . |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Human recombinant | 2.1 | |
| Muscarinic M₁ Receptor | CHO-K1 cells | 15.4 | |
| Cytotoxicity (MTT) | HepG2 cells | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
